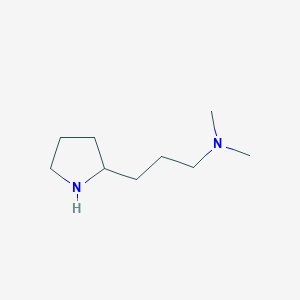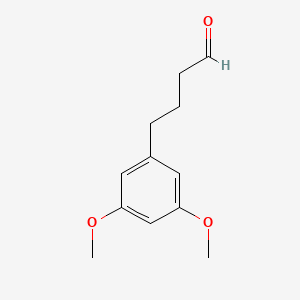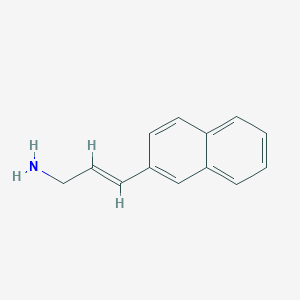
2-methyl-4-(1H-1,2,4-triazol-3-yl)butan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-4-(1H-1,2,4-triazol-3-yl)butan-2-amine is an organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-4-(1H-1,2,4-triazol-3-yl)butan-2-amine typically involves the formation of the triazole ring through a cycloaddition reaction. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the reaction of an azide with an alkyne to form the triazole ring under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the CuAAC reaction, with optimization of reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Formation of reduced nitrogen heterocycles.
Substitution: Formation of halogenated triazole derivatives.
Aplicaciones Científicas De Investigación
2-methyl-4-(1H-1,2,4-triazol-3-yl)butan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-methyl-4-(1H-1,2,4-triazol-3-yl)butan-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
- 1-methyl-1H-1,2,4-triazol-3-amine
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid
- 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine
Comparison: 2-methyl-4-(1H-1,2,4-triazol-3-yl)butan-2-amine is unique due to the presence of both a triazole ring and a butan-2-amine moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The presence of the triazole ring also enhances its potential for forming coordination complexes with metals, making it valuable in catalysis and materials science.
Propiedades
Fórmula molecular |
C7H14N4 |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
2-methyl-4-(1H-1,2,4-triazol-5-yl)butan-2-amine |
InChI |
InChI=1S/C7H14N4/c1-7(2,8)4-3-6-9-5-10-11-6/h5H,3-4,8H2,1-2H3,(H,9,10,11) |
Clave InChI |
ZGPBJFUBOJYIAU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCC1=NC=NN1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














aminehydrochloride](/img/structure/B13611292.png)
![2-[(3-Methylazetidin-3-yl)oxy]pyridine](/img/structure/B13611296.png)
